molecular formula C2ClF4I B1584091 1-Chloro-2-iodotetrafluoroethane CAS No. 421-78-3

1-Chloro-2-iodotetrafluoroethane

Cat. No.: B1584091
CAS No.: 421-78-3
M. Wt: 262.37 g/mol
InChI Key: XNIBSTIKPHNKSO-UHFFFAOYSA-N
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Description

1-Chloro-2-iodotetrafluoroethane is a halogenated organic compound with the molecular formula C₂ClF₄I It is characterized by the presence of chlorine, iodine, and four fluorine atoms attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodotetrafluoroethane can be synthesized through a two-step process. The first step involves the reaction of an amine with magnesium to produce an organomagnesium compound. In the second step, this organomagnesium compound reacts with chlorodifluoromethane to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodotetrafluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound.

Scientific Research Applications

1-Chloro-2-iodotetrafluoroethane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology and Medicine: The compound’s unique halogenation pattern makes it a potential candidate for the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-iodotetrafluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to engage in various pathways, influencing its reactivity and biological activity.

Comparison with Similar Compounds

  • 1-Chloro-2,2,2-trifluoroethane
  • 1-Chloro-1,1,2,2-tetrafluoroethane
  • 1-Bromo-2-iodotetrafluoroethane

Comparison: 1-Chloro-2-iodotetrafluoroethane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF4I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIBSTIKPHNKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194942
Record name 1-Chloro-2-iodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-78-3
Record name 1-Chloro-2-iodotetrafluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-iodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-iodotetrafluoroethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-iodotetrafluoroethane
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